molecular formula C21H23NO B195078 Dapoxetine CAS No. 119356-77-3

Dapoxetine

Cat. No.: B195078
CAS No.: 119356-77-3
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapoxetine is a potent, short-acting, selective serotonin reuptake inhibitor (SSRI) provided for research purposes to investigate the physiological mechanisms of ejaculation . Initially developed for the treatment of premature ejaculation (PE), its research value lies in its unique pharmacokinetic profile, characterized by rapid absorption (reaching peak plasma concentration in 1-2 hours) and a short initial half-life of approximately 1.5 hours . This fast-acting and rapidly eliminated profile makes this compound a valuable tool for on-demand experimental models, minimizing the risk of drug accumulation in long-term studies . The compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases serotonin's action at pre- and postsynaptic receptors in the central nervous system . Experimental evidence suggests that serotonin, through descending pathways in the brain, exerts an inhibitory role on the ejaculatory reflex . Research indicates that this compound may modulate the ejaculatory expulsion reflex at a supraspinal level by influencing the activity of neurons in the lateral paragigantocellular nucleus (LPGi) . This compound is extensively metabolized in the liver and kidneys by multiple enzymes, primarily CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1) . Its major metabolites include this compound-N-oxide (an inactive metabolite) and desmethylthis compound (an active metabolite) . Intended Research Applications: This product is intended for fundamental biological research, including exploring basic serotonergic pathways and investigating the neuropharmacology of the ejaculatory circuit. It is suitable for use in pharmaceutical development and preclinical studies. Important Notice: This product is strictly labeled and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption. RUO products are not subjected to the same regulatory standards as drugs approved for clinical use. Handling of this compound should be performed by qualified laboratory professionals in a controlled research setting.

Properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129938-20-1 (hydrochloride)
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0057627
Record name Dapoxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119356-77-3, 129938-20-1
Record name Dapoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119356-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapoxetine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapoxetine
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URL https://www.drugbank.ca/drugs/DB04884
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Record name Dapoxetine
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Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
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Record name DAPOXETINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Yield and Enantiomeric Purity Across Methods

MethodKey Reagent/CatalystYield (%)Enantiomeric Excess (%)Reference
Chiral Resolution(+)-DPTTA74–78≥99.9
Asymmetric Synthesis(S)-tert-Butanesulfinamide74.799.63
Catalytic Reduction(-)-Diisopinepinylborane64.8892.3
Reductive AminationFormaldehyde/Formic Acid74.799.63

Table 2: Reaction Conditions and Solvents

MethodTemperature Range (°C)Solvent SystemReaction Time (h)
Chiral Resolution0–35Dichloromethane/EtOAc40
Asymmetric Synthesis-78 to 85THF/1,4-Dioxane15
Catalytic Reduction0–801,4-Dioxane10
Reductive Amination85Aqueous/EtOAc8

Chemical Reactions Analysis

Dapoxetine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include this compound-N-oxide, desmethylthis compound, and didesmethylthis compound .

Scientific Research Applications

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE in men aged 18 to 64 years. Clinical trials have demonstrated significant improvements in intravaginal ejaculatory latency time (IELT), sexual satisfaction, and overall quality of life.

Efficacy Data

The following table summarizes key findings from various clinical trials evaluating the efficacy of this compound:

Study ReferenceSample SizeThis compound DoseBaseline IELT (min)IELT at Endpoint (min)p-value
116230 mg0.91.9<0.001
608160 mg0.83.6<0.001
Various30 mg & 60 mg1.34Increased significantly<0.001
VariousVariousNot specifiedSignificant improvement<0.001

These studies consistently show that this compound significantly increases IELT compared to placebo, with improvements noted across different populations and settings.

Safety Profile

This compound has been generally well tolerated among users, with common adverse effects including nausea, dizziness, headache, and diarrhea. The incidence of these side effects is typically lower than that observed with other SSRIs due to its short half-life.

Adverse Events Data

The following table outlines the incidence of adverse events reported in clinical trials:

Adverse EventThis compound Group (%)Placebo Group (%)
Nausea10-155-10
Dizziness5-102-5
Headache5-103-5
Diarrhea3-72-4

The data indicates that while some adverse events are reported more frequently in the this compound group, they are generally mild and transient.

Case Studies

Several case studies further illustrate the application of this compound in clinical practice:

  • Case Study A : A 30-year-old male with a history of PE reported an IELT increase from approximately 1 minute to over 3 minutes after a single dose of this compound (60 mg) taken before intercourse. The patient reported improved sexual satisfaction and decreased anxiety related to performance.
  • Case Study B : In a cohort study involving older men (ages 50-64), this compound was administered as needed for PE. Results showed a consistent increase in IELT from baseline values, with many participants expressing satisfaction with the treatment's effectiveness and tolerability.

Comparison with Similar Compounds

Traditional SSRIs (e.g., Paroxetine, Fluoxetine)

Parameter Dapoxetine Paroxetine/Fluoxetine
Dosing Regimen On-demand Daily
Time to Effect ~1–3 hours 1–2 weeks (cumulative effect)
IELT Improvement 2.5–3x baseline 2–4x baseline (after weeks)
Side Effects Nausea (20% at 60 mg), dizziness Sexual dysfunction, withdrawal symptoms
Discontinuation Rate 1.7–10% (dose-dependent) Higher due to persistent side effects

Key Differences :

  • This compound’s rapid clearance reduces side-effect duration, whereas traditional SSRIs require prolonged use, increasing risks of sexual dysfunction and withdrawal .
  • Paroxetine, though effective, is associated with higher rates of fatigue and constipation in long-term use .

PDE-5 Inhibitors (e.g., Tadalafil, Vardenafil)

Parameter This compound Tadalafil/Vardenafil
Primary Indication PE Erectile Dysfunction (ED)
Mechanism SSRI (serotonergic modulation) PDE-5 inhibition (NO/cGMP pathway)
IELT Improvement 2.5–3x baseline 1.5–2x baseline (adjuvant effect)
Combination Therapy Synergistic with tadalafil Used with this compound for PE+ED
Side Effects Syncope (0.23% at 60 mg) Flushing, headache, myalgia

Key Findings :

  • Tadalafil (5 mg) combined with this compound (30 mg) increases IELT more effectively than either monotherapy (4.8 vs. 3.1–3.6 minutes) .
  • PDE-5 inhibitors are less effective as standalone PE treatments but useful in comorbid ED .

Other Investigational Agents (e.g., Avanafil)

Parameter This compound Avanafil
Class SSRI PDE-5 inhibitor
Onset 1–3 hours 15–30 minutes
Purity 99.97% (HPLC) 99.9% (reported methods)
Adverse Events Nausea, syncope Headache, nasal congestion

Key Insights :

  • Avanafil’s rapid onset makes it suitable for on-demand ED treatment but lacks direct evidence for PE .
  • This compound’s thermal stability (99.97% purity) ensures consistent formulation quality .

Biological Activity

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:

Parameter 30 mg Dose 60 mg Dose
Peak Plasma Concentration (ng/mL)297498
Initial Half-Life (hours)1.311.42
Terminal Half-Life (hours)18.721.9

This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

  • Baseline IELT : 0.9 minutes
  • Post-Treatment IELT :
    • Placebo: 1.9 minutes
    • This compound 30 mg: 3.2 minutes
    • This compound 60 mg: 3.5 minutes

The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .

Safety Profile and Adverse Events

This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:

  • Adverse Events Rates :
    • This compound 30 mg: 15.8%
    • This compound 60 mg: 34.4%

Notably, no new safety concerns were identified during these trials .

Case Studies and Long-Term Efficacy

Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.

Q & A

Basic: What experimental design principles are critical for randomized controlled trials (RCTs) evaluating Dapoxetine's efficacy in premature ejaculation (PE)?

Methodological Answer:
RCTs for this compound should adhere to the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to ensure clarity and reproducibility . Key elements include:

  • Population: Men ≥18 years meeting DSM criteria for PE, with baseline intravaginal ejaculatory latency time (IELT) ≤2 minutes .
  • Intervention: On-demand dosing (1–3 hours pre-intercourse) at 30 mg or 60 mg, compared to placebo .
  • Outcome Measures: Stopwatch-measured IELT, validated patient-reported outcomes (e.g., Premature Ejaculation Profile), and safety profiles .
  • Blinding: Double-blind protocols to minimize bias .
  • Statistical Power: Large sample sizes (e.g., n=6,081 in phase 3 trials) to detect significant differences .

Advanced: How can researchers resolve contradictions in efficacy data between this compound studies, particularly variations in IELT improvements?

Methodological Answer:
Contradictions may arise from differences in dosing regimens, patient subgroups, or outcome measurement tools. Strategies include:

  • Meta-Analysis: Pooling data from multiple RCTs using random-effects models to account for heterogeneity . Subgroup analyses (e.g., 30 mg vs. 60 mg on-demand, daily dosing) clarify dose-response relationships .
  • Sensitivity Analysis: Excluding studies with high risk of bias (e.g., non-blinded designs) .
  • Standardization: Adopting consistent IELT measurement protocols and validated patient-reported outcome tools across studies .

Basic: What spectroscopic and computational methods are used to study this compound’s interaction with DNA?

Methodological Answer:

  • Fluorescence Quenching: Measures static quenching to confirm binding mechanisms (e.g., groove binding vs. intercalation) .
  • Circular Dichroism (CD): Detects conformational changes in DNA structure upon this compound binding .
  • Molecular Docking: Predicts binding modes (e.g., minor groove binding with calf thymus DNA) using software like MOE, validated by thermodynamic parameters (ΔG, ΔH, ΔS) .
  • Control Experiments: Ethidium bromide displacement assays and ionic strength variations rule out intercalative or electrostatic binding .

Advanced: How do this compound’s pharmacokinetics (e.g., CYP450 metabolism) influence clinical trial design and dosing optimization?

Methodological Answer:

  • Dosing Regimens: Short half-life (~1.4 hours) necessitates on-demand dosing; studies must control for timing relative to sexual activity .
  • Metabolic Variability: CYP2D6 and CYP3A4 polymorphisms affect drug clearance. Genotyping participants ensures stratification and reduces outcome variability .
  • Active Metabolites: Monitoring desmethyl this compound levels (similar potency to parent compound) is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Basic: What steps ensure reproducibility in biochemical assays studying this compound’s mechanism of action?

Methodological Answer:

  • Protocol Standardization: Detailed descriptions of buffer conditions, DNA: drug ratios, and temperature (e.g., 298–310 K in thermodynamic studies) .
  • Instrument Calibration: Regular validation of spectrophotometers and fluorometers using reference standards .
  • Replication: Triplicate measurements and independent replication by multiple researchers to confirm findings .

Advanced: How can researchers address ethical challenges in recruiting participants for this compound trials, particularly regarding sensitive outcomes like sexual function?

Methodological Answer:

  • Participant Selection: Use validated screening tools (e.g., DSM-5 criteria) to ensure homogeneity while avoiding stigmatization .
  • Informed Consent: Transparent communication about potential side effects (e.g., nausea, dizziness) and confidentiality protocols .
  • Outcome Privacy: Anonymous data collection methods (e.g., secure digital platforms for IELT self-reporting) to reduce participant discomfort .

Basic: What statistical approaches are recommended for analyzing adverse event (AE) data in this compound trials?

Methodological Answer:

  • Proportional Reporting: Calculate incidence rates (e.g., nausea in 20–30% of participants) and compare to placebo using chi-square tests .
  • Severity Grading: Classify AEs using CTCAE criteria and analyze dose-dependent trends (e.g., higher AE rates with 60 mg vs. 30 mg) .

Advanced: How do thermodynamic parameters (ΔG, ΔH, ΔS) elucidate the forces driving this compound-DNA binding?

Methodological Answer:

  • ΔG < 0: Spontaneous binding confirmed via negative Gibbs free energy values .
  • ΔH > 0 and ΔS > 0: Hydrophobic interactions dominate, as seen in entropy-driven binding at higher temperatures (310 K) .
  • Van’t Hoff Analysis: Linear plots of lnK vs. 1/T validate thermodynamic consistency .

Basic: What are the key considerations for writing a research paper on this compound’s clinical or mechanistic studies?

Methodological Answer:

  • Structure: Follow IMRAD (Introduction, Methods, Results, Discussion) format, with detailed Methods sections for reproducibility .
  • Data Presentation: Use tables for IELT means and confidence intervals; limit figures to critical findings (e.g., docking results) .
  • Discussion: Contrast findings with prior work (e.g., Safarinejad vs. McMahon trials) and acknowledge limitations (e.g., short trial durations) .

Advanced: How can molecular docking studies be validated experimentally for this compound-DNA interaction research?

Methodological Answer:

  • Consistency Checks: Compare docking-predicted binding energies (e.g., –6.93 kcal/mol) with experimental values (e.g., –7.11 kcal/mol) .
  • Mutagenesis Studies: Modify DNA base pairs (e.g., AT-rich regions) to test docking predictions of minor groove specificity .
  • Competitive Binding Assays: Use known groove binders (e.g., Hoechst 33258) to confirm this compound’s binding site .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine
Reactant of Route 2
Reactant of Route 2
Dapoxetine

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